molecular formula C27H23ClN4O4S B11221606 3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11221606
M. Wt: 535.0 g/mol
InChI Key: WHRVBIMRLFSPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a novel chemical entity designed for advanced pharmacological and biochemical research. This complex molecule is built on a quinazolin-4-one core, a privileged scaffold widely recognized in medicinal chemistry for its diverse biological activities . The structure incorporates a 1,3-benzodioxole (piperonyl) group, a moiety frequently investigated for its potential to influence bioavailability and receptor interaction, linked via a piperazine carboxamide chain. The specific presence of the 2-thioxo (sulfanylidene) group and a chloro-substituent on the quinazolinone ring suggests this compound may act as a key intermediate or targeted inhibitor. Researchers may find value in this compound for exploring new therapeutic agents, as quinazolinone derivatives have been extensively reported to exhibit a broad spectrum of pharmacological properties, including significant antimicrobial and antitumor activities . Its mechanism of action is hypothesized to involve enzyme inhibition or receptor antagonism, making it a candidate for use in high-throughput screening, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies in drug discovery. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are advised to conduct their own analytical characterization to confirm the identity and purity of the compound prior to use.

Properties

Molecular Formula

C27H23ClN4O4S

Molecular Weight

535.0 g/mol

IUPAC Name

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H23ClN4O4S/c28-19-5-6-21-22(14-19)29-27(37)32(26(21)34)20-3-1-2-18(13-20)25(33)31-10-8-30(9-11-31)15-17-4-7-23-24(12-17)36-16-35-23/h1-7,12-14H,8-11,15-16H2,(H,29,37)

InChI Key

WHRVBIMRLFSPMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)C6=C(C=C(C=C6)Cl)NC5=S

Origin of Product

United States

Preparation Methods

Formation of 7-Chloro-2-thioxo-1,2-dihydroquinazolin-4(3H)-one

A mixture of 7-chloroanthranilic acid (10 mmol) and thiourea (12 mmol) is refluxed in acetic acid (30 mL) for 6 hours. The reaction proceeds via cyclodehydration, yielding the 2-sulfanylidene intermediate.

Reaction Conditions

ParameterValue
SolventGlacial acetic acid
Temperature110°C
Time6 hours
Yield78–82%

The product is purified by recrystallization from ethanol, yielding pale-yellow crystals (m.p. 242–246°C).

CatalystSolventTime (h)Yield (%)
AlCl₃CH₂Cl₂1265
FeCl₃Toluene1852

Piperazine-1-carbonyl Coupling

The piperazine moiety is introduced via amide bond formation using carbodiimide-based coupling agents.

HATU-Mediated Coupling

  • 3-(4-Carbonylphenyl)quinazolinone (4 mmol) and piperazine (5 mmol) are dissolved in DMF (15 mL).

  • HATU (4.8 mmol) and DIPEA (10 mmol) are added, and the reaction is stirred at 25°C for 8 hours.

Characterization Data

  • Molecular Formula : C₂₇H₂₄ClN₄O₄S

  • MS (ESI+) : m/z 501.1 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazolinone-H), 7.89–7.43 (m, 4H, phenyl-H), 3.72–3.15 (m, 8H, piperazine-H).

Benzodioxol-5-ylmethyl Functionalization

The final step involves alkylation of the piperazine nitrogen with 1,3-benzodioxol-5-ylmethyl chloride.

Alkylation Procedure

  • Piperazine intermediate (3 mmol) and 1,3-benzodioxol-5-ylmethyl chloride (3.3 mmol) are combined in acetonitrile (20 mL).

  • Potassium carbonate (6 mmol) is added, and the mixture is refluxed for 24 hours.

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature80°C85°C
Residence Time24 hours2 hours
Yield68%89%

Purification and Analytical Validation

The crude product is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethyl acetate. Purity is assessed using:

  • HPLC : >99% (C18 column, 70:30 MeOH:H₂O).

  • XRD : Confirms crystalline structure .

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified quinazolinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The structural similarity of these compounds suggests that 3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one may also possess antimicrobial properties.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial Strains TestedActivity Observed
Compound AS. aureus, E. coliModerate
Compound BP. aeruginosa, C. albicansHigh
Target CompoundS. aureus, P. aeruginosaTBD

Anti-inflammatory Properties

Quinazolinones are also recognized for their anti-inflammatory effects. A study highlighted that certain derivatives exhibited significant inhibition of inflammation in animal models . The potential application of this compound in treating inflammatory diseases warrants investigation.

Neurological Disorders

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure have been studied for their effects on neurotransmitter systems and their potential use in treating conditions like anxiety and depression . Given the structural features of the target compound, it may also exhibit similar neuroprotective effects.

Case Study 1: Synthesis and Evaluation of Quinazolinone Derivatives

A recent study synthesized various quinazolinone derivatives and evaluated their biological activities . The results indicated that modifications on the quinazolinone core significantly influenced their antimicrobial and anti-inflammatory activities. This suggests that further exploration of the target compound could yield valuable insights into its therapeutic potential.

Case Study 2: Piperazine Derivatives in Drug Development

Research has shown that piperazine derivatives can act as effective FAAH inhibitors, which are relevant in pain management and anxiety disorders . The target compound's structural components may enhance its efficacy as a therapeutic agent in these areas.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the quinazolinone class, which is known for diverse biological activities. Key structural analogues include:

Compound Name Key Substituents Pharmacological Relevance Reference
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Dual 4-chloro-dithiolone, piperazine linker Antimicrobial, antitumor potential
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone Chloro, pyridazinone core Herbicidal activity (pyrazon)
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Piperazinyl-sulfonyl, pyrazolopyrimidinone core Phosphodiesterase inhibition

Key Structural and Functional Differences

Core Heterocycle: The target compound’s quinazolinone core contrasts with dithiolone (in ), pyridazinone (in ), and pyrazolopyrimidinone (in ) systems. Quinazolinones are associated with kinase inhibition and DNA intercalation, whereas dithiolones often exhibit redox-modulating properties .

The 7-chloro substituent may enhance halogen bonding, a feature absent in non-halogenated analogues like the dithiolone derivative .

Sulfur-Containing Groups :

  • The 2-sulfanylidene group in the target compound differs from sulfonyl (in ) or dithiolone (in ) moieties. Sulfanylidene can act as a hydrogen-bond acceptor or participate in tautomerism, influencing binding dynamics .

Pharmacokinetic and Electronic Comparisons

  • Electronic Effects: The electron-withdrawing sulfanylidene and chloro substituents may polarize the quinazolinone ring, enhancing interactions with electron-rich enzyme pockets .

Research Findings and Mechanistic Insights

  • Synthetic Feasibility : Piperazine-linked compounds, including the target molecule, are synthesized via nucleophilic substitution or coupling reactions, as demonstrated for dithiolone derivatives .
  • Mode of Action: Chemical-genetic profiling (as in ) could elucidate similarities between the target compound and known kinase inhibitors, given the quinazolinone scaffold’s prevalence in such agents.
  • Crystallographic Data : Tools like SHELXL () and ORTEP-3 () are critical for resolving the compound’s 3D structure, particularly the conformation of the piperazine-benzodioxole linker.

Biological Activity

The compound 3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one , also known by its chemical identifier CAS 429639-12-3, belongs to the quinazolinone class of compounds. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30ClN3O3C_{25}H_{30}ClN_3O_3 with a molecular weight of approximately 455.977 g/mol. The structure features a benzodioxole moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. A study reported that synthesized quinazolinone compounds showed marked activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial efficacy was assessed using an agar diffusion assay, indicating that certain derivatives had potent inhibitory effects on these pathogens .

Table 1: Antimicrobial Screening Results

Compound No.Activity Against E. coliActivity Against S. aureusActivity Against C. albicans
3StrongModerateModerate
11ModerateStrongWeak
12WeakWeakModerate

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays using the MDA-MB-231 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxicity. The MTT assay results indicated that compounds with specific substitutions at the 2 and 3 positions of the quinazolinone ring displayed enhanced anticancer activity compared to standard treatments like paclitaxel .

Case Study: MDA-MB-231 Cell Line
In a controlled study, several quinazolinone derivatives were tested against the MDA-MB-231 cell line. The results indicated that:

  • Compound A showed an IC50 value significantly lower than that of paclitaxel.
  • Compound B exhibited a dose-dependent response, indicating potential for further development.

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, related compounds have demonstrated high selectivity for Src family kinases (SFKs), which are implicated in cancer progression and metastasis . This selectivity suggests that our compound could similarly target these pathways, leading to reduced tumor growth and improved therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of this quinazolinone derivative likely involves multi-step protocols similar to those used for structurally related compounds. Key steps may include:

  • Carboxyl activation : Using reagents like thionyl chloride (SOCl₂) with catalytic DMF to activate carbonyl groups, as described in benzo[d]imidazole derivatives .
  • Microwave-assisted coupling : Enhancing reaction efficiency for cyclization or condensation steps, as demonstrated in analogous heterocyclic systems .
  • Purification : Column chromatography or recrystallization using solvents like dichloromethane/water mixtures to isolate intermediates . Yield optimization may require adjusting stoichiometry (e.g., excess piperazine derivatives) or temperature gradients during critical steps like amide bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions, particularly the sulfanylidene group and benzodioxole moiety. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are essential for resolving aromatic protons .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight, with electrospray ionization (ESI) preferred for polar functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity, especially for detecting chlorinated byproducts .

Advanced Research Questions

Q. How does the sulfanylidene group influence the compound’s reactivity in nucleophilic substitution reactions?

The thiocarbonyl group (C=S) enhances electrophilicity at the quinazolinone core, making it susceptible to nucleophilic attack. For example:

  • Thiol-disulfide exchange : Potential for forming covalent adducts with cysteine residues in enzyme targets, analogous to kinase inhibitors .
  • pH-dependent tautomerism : The sulfanylidene group may exhibit keto-enol tautomerism, affecting binding affinity in biological assays. Computational studies (DFT) are recommended to model tautomeric equilibria .

Q. What strategies can address contradictions in biological activity data across in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to the piperazine carbonyl to enhance membrane permeability .
  • Microsomal stability assays : Using liver microsomes to identify metabolic hotspots (e.g., benzodioxole methylene oxidation) .
  • Pharmacokinetic profiling : Radiolabeled tracer studies (e.g., ¹⁴C) to monitor tissue distribution and clearance rates .

Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?

  • Molecular docking : Use crystal structures of target proteins (e.g., phosphodiesterases or kinases) to map interactions with the quinazolinone core and benzodioxole-piperazine side chain .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility of the piperazine linker to optimize binding kinetics .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?

  • Positive controls : Include known inhibitors (e.g., sildenafil for PDE5 assays) to validate assay conditions .
  • Solvent controls : Account for DMSO effects on enzyme activity (keep concentration ≤0.1% v/v) .
  • Covalent binding verification : Use MALDI-TOF to detect enzyme-adduct formation post-incubation .

Q. How can researchers resolve conflicting crystallographic data on the compound’s solid-state conformation?

  • Variable-temperature XRD : To identify temperature-dependent polymorphism .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π or halogen bonding) influencing packing motifs .
  • Synchrotron radiation : High-flux X-rays improve resolution for flexible moieties like the piperazine group .

Theoretical and Framework Integration

Q. How should researchers align studies of this compound with broader pharmacological theories?

  • Polypharmacology frameworks : Investigate off-target effects using kinome-wide profiling to contextualize selectivity data .
  • Network pharmacology : Map interactions between the compound’s targets (e.g., PDEs, GPCRs) to identify synergistic pathways .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents to refine lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.